ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives are known to inhibit certain enzymes, block ion channels, or interact with specific receptors .
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound could potentially induce a variety of cellular responses depending on the specific target it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of thiophene-2-carboxylic acid with appropriate amines and cyano groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiophene core makes it a valuable intermediate in the construction of pharmaceuticals and other biologically active compounds.
Biology: In biological research, ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and performance.
Comparison with Similar Compounds
Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
This compound
This compound
Uniqueness: This compound stands out due to its specific structural features, such as the presence of both cyano and carboxylate groups, which can influence its reactivity and biological activity. Compared to other thiophene derivatives, its unique combination of functional groups may offer distinct advantages in terms of its applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-22-16(21)19-6-5-10-11(8-17)15(24-13(10)9-19)18-14(20)12-4-3-7-23-12/h3-4,7H,2,5-6,9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLQQPDXPOOOLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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